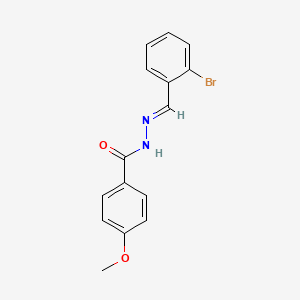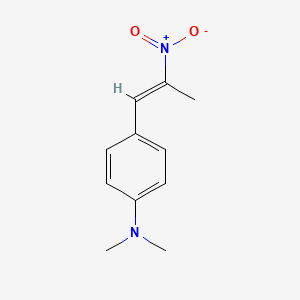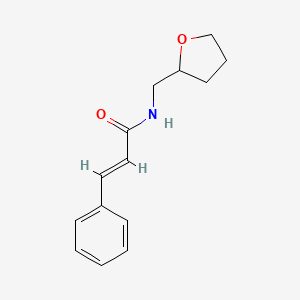
bis(2-fluorophenyl) (3-methylphenyl)amidophosphate
説明
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate, also known as BFMPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of organophosphate compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and toxicology. It has been found to exhibit anticholinesterase activity, which makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, which is an enzyme that is essential for the nervous system of insects.
作用機序
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate increases the levels of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately causing paralysis.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has been found to have significant biochemical and physiological effects, including inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine leads to overstimulation of the nerve cells, which can cause muscle twitching, convulsions, and ultimately paralysis. bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has also been found to affect the cardiovascular system, leading to changes in heart rate and blood pressure.
実験室実験の利点と制限
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has several advantages for use in lab experiments, including its ability to selectively inhibit acetylcholinesterase activity, which makes it a useful tool for studying the role of this enzyme in the nervous system. However, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate also has several limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
将来の方向性
There are several future directions for the study of bis(2-fluorophenyl) (3-methylphenyl)amidophosphate, including the development of new drugs for the treatment of Alzheimer's disease and the investigation of its potential as a pesticide. Additionally, further research is needed to understand the mechanism of action of bis(2-fluorophenyl) (3-methylphenyl)amidophosphate and its potential effects on other systems in the body. Overall, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate is a compound that has significant potential for use in various scientific fields, and further research is needed to fully understand its applications and limitations.
特性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2NO3P/c1-14-7-6-8-15(13-14)22-26(23,24-18-11-4-2-9-16(18)20)25-19-12-5-3-10-17(19)21/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLRTZZWJYSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl-phosphoramidic acid bis-(2-fluoro-phenyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)

![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)


![5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)





![N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3849413.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B3849421.png)